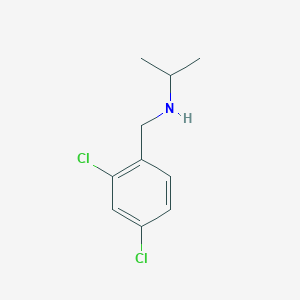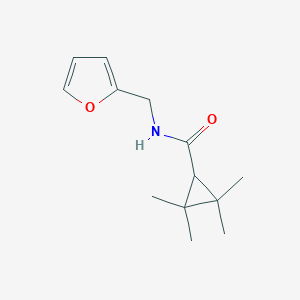
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as FTMCP, is a novel cyclopropane-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTMCP has been synthesized using various methods and has shown promising results in scientific research, making it a promising candidate for future drug development.
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is not yet fully understood. However, studies have suggested that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of various signaling pathways. N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Effets Biochimiques Et Physiologiques
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for future drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its potent anticancer activity against various types of cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to possess a low toxicity profile, making it a safe candidate for future drug development. However, one of the major limitations of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide. Another direction is the investigation of the mechanism of action of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide to better understand its anticancer and anti-inflammatory properties. Furthermore, future studies could focus on the development of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide-based drug delivery systems to improve its solubility and bioavailability. Overall, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of furfurylamine with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride. This reaction leads to the formation of N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Numéro CAS |
6371-22-8 |
|---|---|
Nom du produit |
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H19NO2/c1-12(2)10(13(12,3)4)11(15)14-8-9-6-5-7-16-9/h5-7,10H,8H2,1-4H3,(H,14,15) |
Clé InChI |
OWQBKSNEDAEYBI-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C |
SMILES canonique |
CC1(C(C1(C)C)C(=O)NCC2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
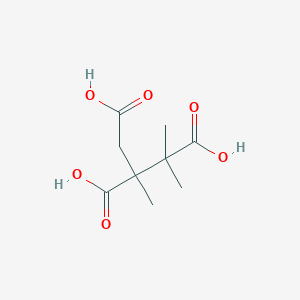
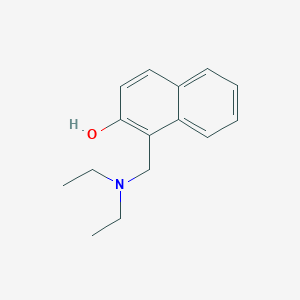
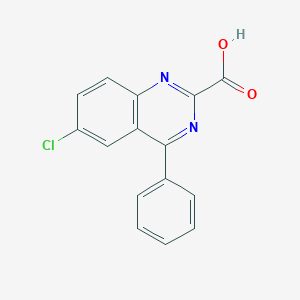
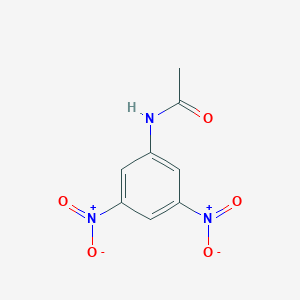
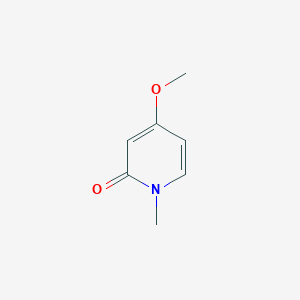
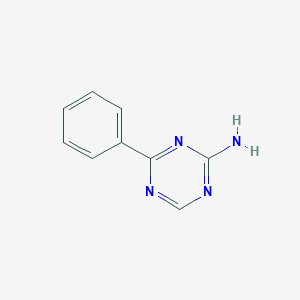
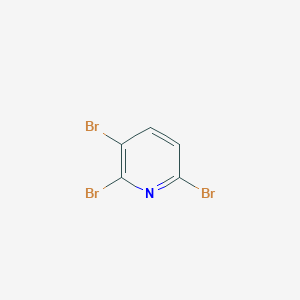
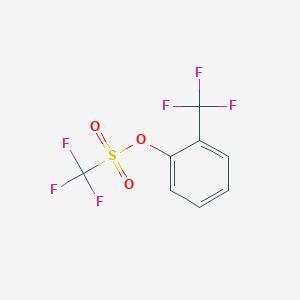
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
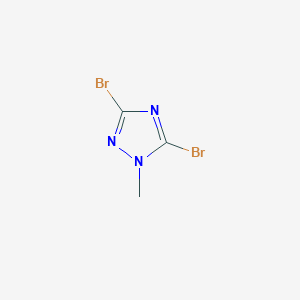
![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)
